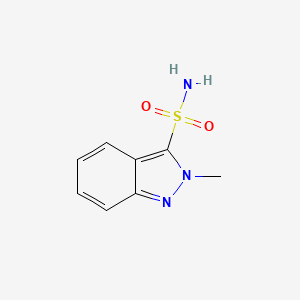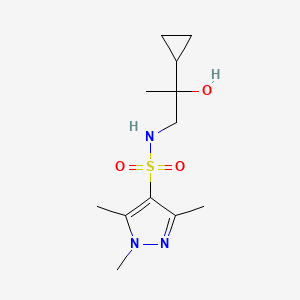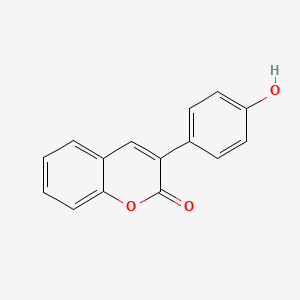
1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea is a chemical compound that belongs to the class of pyridine derivatives. It has been used in scientific research for its potential pharmacological properties.
Applications De Recherche Scientifique
Photoluminescence and Structural Characterisation
The structural characterization and photoluminescence properties of self-assemblies formed by urea and thiourea derivatives, including those related to the compound of interest, have been extensively studied. These compounds exhibit significant photoluminescence, making them potentially useful for applications in materials science and optoelectronics (Baruah & Brahma, 2023).
Chemosensors for Metal Ions
Naphthoquinone-based chemosensors, including derivatives similar to the compound , have shown remarkable selectivity towards Cu2+ ions in various mixtures. These compounds undergo color changes upon complexation with metal ions, which can be utilized for detecting and quantifying metal ions in environmental and biological samples (Gosavi-Mirkute et al., 2017).
Binding Selectivity Towards Metal Ions
Research on vitamin K3 derivatives has demonstrated their ability to act as chemosensors, with specific binding abilities towards transition metal ions. These compounds can be visually detected due to color changes upon binding, indicating their potential in sensory applications (Patil et al., 2017).
Conformational Adjustments in Urea and Thiourea Assemblies
Studies on urea and thiourea derivatives have revealed conformational adjustments that affect their self-assembly and crystalline structures. These findings could have implications for the design of molecular assemblies and materials with specific physical properties (Phukan & Baruah, 2016).
NMR Assignment of Organocatalysts
The complete NMR assignment of derivatives of organocatalysts, including those structurally related to the compound of interest, aids in understanding their catalytic mechanisms. This research is crucial for the development of new catalysts for asymmetric synthesis (Yan-fang, 2008).
Fluorescent Chemosensors
The development of fluorescent chemosensors based on naphthalene derivatives for selective detection of metal ions highlights the utility of these compounds in environmental monitoring and bioimaging applications. The sensitivity and selectivity of these sensors make them valuable tools for detecting metal ions in various contexts (Wu et al., 2014).
Propriétés
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[(2-thiophen-3-ylpyridin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c26-22(25-14-18-6-3-5-17-4-1-2-7-20(17)18)24-13-16-8-10-23-21(12-16)19-9-11-27-15-19/h1-12,15H,13-14H2,(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQXLJNAFSINDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=CC(=NC=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2644706.png)


![methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2644709.png)


![5-bromo-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)furan-2-carboxamide](/img/structure/B2644712.png)



![Ethyl 5-(3-chlorothiophen-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrrole-3-carboxylate](/img/structure/B2644721.png)
![(4-benzyl-3-(5-chloropent-1-yn-1-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B2644722.png)
![N1-(2-(furan-3-yl)ethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2644723.png)